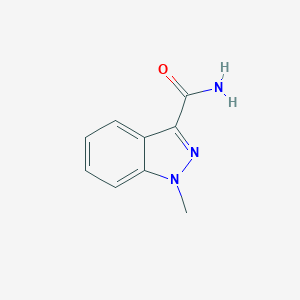

1-Metil-1H-indazol-3-carboxamida

Descripción general

Descripción

1-Methyl-1H-indazole-3-carboxamide is a nitrogen-containing heterocyclic compound It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring

Aplicaciones Científicas De Investigación

Enzyme Inhibition

1-Methyl-1H-indazole-3-carboxamide has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling pathways. This inhibition may disrupt critical biological processes such as cell proliferation and survival, positioning the compound as a candidate for anticancer therapies .

Synthetic Cannabinoids

Research indicates that compounds related to 1-methyl-1H-indazole-3-carboxamide are being evaluated as synthetic cannabinoids, specifically for their activity on cannabinoid receptors CB1 and CB2. These compounds have demonstrated the ability to activate these receptors, suggesting potential applications in pain management and other therapeutic areas .

Medicinal Chemistry

The compound is being investigated for its therapeutic potential in treating various conditions, including cancer and neurological disorders. For example:

- Anticancer Applications: Due to its ability to inhibit specific enzymes involved in cancer progression, it is being explored as a potential anticancer agent.

- Neurological Disorders: Related compounds have been studied for their effects on nicotinic acetylcholine receptors, which are implicated in diseases like Alzheimer's and schizophrenia .

Case Studies

Several studies highlight the applications of 1-methyl-1H-indazole-3-carboxamide:

- Metabolic Profiling Study: A study investigated the metabolic pathways of indazole derivatives, identifying key metabolites that could serve as biomarkers for drug intake. This research utilized advanced mass spectrometry techniques to analyze metabolic profiles, providing insights into the pharmacokinetics of these compounds .

- Synthetic Cannabinoid Evaluation: A study evaluated the potency of various carboxamide-type synthetic cannabinoids at CB1 and CB2 receptors. The findings indicated that certain enantiomers exhibited significant agonistic activity, shedding light on their potential therapeutic uses .

Comparison with Related Compounds

The uniqueness of 1-methyl-1H-indazole-3-carboxamide lies in its carboxamide group compared to similar compounds such as:

| Compound Name | Functional Group | Notable Properties |

|---|---|---|

| N-methyl-1H-indazole-3-carboxylic acid | Carboxylic acid | Less effective in enzyme inhibition |

| N-methyl-1H-indazole-3-carboxaldehyde | Aldehyde | Different reactivity profile |

| N-methyl-1H-indazole-3-carboxylate | Ester | Potentially less polar than carboxamide |

This table illustrates how the presence of the carboxamide group enhances its interaction with enzymes and proteins, making it a preferred choice in drug design .

Mecanismo De Acción

Target of Action

1-Methyl-1H-indazole-3-carboxamide is a derivative of indazole, a nitrogen-containing heterocyclic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors

Mode of Action

Indazole derivatives have been found to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-hiv activities . These activities suggest that these compounds interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines, causing a block in the g0–g1 phase of the cell cycle . This suggests that these compounds may affect cell cycle regulation pathways.

Pharmacokinetics

In vitro pharmacokinetic studies were conducted on enantiomer pairs of twelve valinate or tert-leucinate indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) detected on the illicit drug market . These studies investigated their physicochemical parameters and structure-metabolism relationships (SMRs). Most tested SCRAs were cleared rapidly in vitro in pooled human liver microsomes (pHLM) and pooled cryopreserved human hepatocytes (pHHeps). Predicted Human in vivo hepatic clearance (CL H) ranged from 0.34 ± 0.09 to 17.79 ± 0.20 mL min −1 kg −1 in pHLM and 1.39 ± 0.27 to 18.25 ± 0.12 mL min −1 kg −1 in pHHeps . These findings suggest that 1-Methyl-1H-indazole-3-carboxamide may have similar ADME properties, but further studies are needed to confirm this.

Result of Action

Indazole derivatives have been found to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-hiv activities . These activities suggest that these compounds may have various molecular and cellular effects.

Análisis Bioquímico

Biochemical Properties

1-Methyl-1H-indazole-3-carboxamide has been identified as a potential inhibitor of PAK1, a kinase involved in various cellular processes This suggests that it may interact with enzymes such as kinases and potentially other proteins within the cell

Cellular Effects

Some indazole derivatives have shown promising inhibitory effects against various cancer cell lines . These compounds have been found to affect apoptosis and cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway . It’s plausible that 1-Methyl-1H-indazole-3-carboxamide might have similar effects, but specific studies are needed to confirm this.

Molecular Mechanism

As mentioned, it has been identified as a potential PAK1 inhibitor , suggesting that it may exert its effects at the molecular level by binding to this enzyme and inhibiting its activity This could potentially lead to changes in gene expression and other downstream effects

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-3-carboxamide can be synthesized through various methodsTransition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate these transformations .

Industrial Production Methods: Industrial production of 1-Methyl-1H-indazole-3-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized indazole derivatives .

Comparación Con Compuestos Similares

- 1H-Indazole-3-carboxamide

- 1-Methylindazole-3-carboxylic acid

- 3-Amino-1H-indazole-1-carboxamide

Uniqueness: 1-Methyl-1H-indazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Actividad Biológica

1-Methyl-1H-indazole-3-carboxamide (also known as MICA) is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

1-Methyl-1H-indazole-3-carboxamide has the molecular formula and a molecular weight of 175.19 g/mol. The compound features an indazole core, which is a bicyclic structure, coupled with a carboxamide functional group that enhances its pharmacological properties.

The biological activity of 1-methyl-1H-indazole-3-carboxamide primarily involves its interaction with various biological targets, particularly within the central nervous system (CNS) and immune system. Research indicates that it may act as a modulator of specific receptors and enzymes, influencing signaling pathways critical for various physiological processes.

Key Mechanisms:

- Receptor Interaction : The compound has been shown to interact with cannabinoid receptors, particularly CB1 and CB2, which are involved in numerous physiological processes including pain sensation, mood regulation, and immune response.

- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

1. Antinociceptive Effects

Studies have demonstrated that 1-methyl-1H-indazole-3-carboxamide exhibits significant antinociceptive (pain-relieving) effects in animal models. This activity is believed to be mediated through its action on cannabinoid receptors.

2. Anti-inflammatory Properties

Research has indicated that the compound may possess anti-inflammatory properties. It appears to modulate cytokine release and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies

A recent study evaluated the pharmacological profile of 1-methyl-1H-indazole-3-carboxamide in rodent models. The results indicated:

- Pain Reduction : A significant reduction in pain responses was observed in models subjected to inflammatory pain.

- Reduced Inflammation Markers : Histological analysis showed decreased infiltration of inflammatory cells in tissues treated with the compound compared to controls.

| Parameter | Control Group | Treatment Group (MICA) |

|---|---|---|

| Pain Response (Latency) | 15 seconds | 30 seconds |

| Inflammatory Cell Count | 200 cells/mm² | 50 cells/mm² |

| Cytokine Levels (pg/mL) | IL-6: 50 | IL-6: 20 |

Pharmacokinetics

Pharmacokinetic studies suggest that after administration, 1-methyl-1H-indazole-3-carboxamide is rapidly absorbed and distributed throughout the body. Its half-life is approximately 2 hours, indicating a moderate duration of action.

Propiedades

IUPAC Name |

1-methylindazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)8(11-12)9(10)13/h2-5H,1H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVROETJHCUDAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129137-93-5 | |

| Record name | 1-methyl-1H-indazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Granisetron interact with its target and what are the downstream effects?

A: Granisetron is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. [, ] This receptor subtype is found peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema. [] By blocking 5-HT3 receptors, Granisetron disrupts the binding of serotonin, a neurotransmitter involved in nausea and vomiting signaling pathways. This inhibition effectively reduces nausea and vomiting, particularly those induced by chemotherapy and surgery. []

Q2: What is the structural characterization of Granisetron?

A: Granisetron is chemically named as endo-N-(9-Methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride. [] While the provided abstracts don't specify the exact molecular weight or spectroscopic data, they highlight the importance of identifying related substances within active pharmaceutical ingredients. [] Methods like high-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection are crucial for this analysis. []

Q3: What are the analytical methods used to characterize and quantify Granisetron?

A: The research emphasizes the development and validation of analytical methods for Granisetron. [] One method highlighted is high-performance liquid chromatography (HPLC) with PDA detection. [] This method utilizes a specific column (Symmetry Shield C8) and mobile phase composition to separate Granisetron from related impurities, allowing for accurate quantification. [] Method validation ensures accuracy, precision, and specificity, which are crucial for quality control and assurance during drug development and manufacturing. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.